Brasiliquinone A
Description
Brasiliquinone A is a benz[α]anthraquinone-class secondary metabolite first isolated from the rare actinobacterium Nocardia brasiliensis IFM 0089.51 and later identified in Nocardia sp. XJ31, a strain isolated from the Xinjiang desert . Structurally, it features a polycyclic aromatic core characteristic of angucycline antibiotics, with a benz[α]anthraquinone skeleton substituted with hydroxyl, methoxy, and alkyl groups (Figure 9 in ) . Its molecular formula is C28H29NO8, as confirmed by HR-ESI-MS and NMR analyses .
This compound exhibits notable bioactivities:
Properties
Molecular Formula |
C26H27NO7 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(3S)-8-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-6-hydroxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C26H27NO7/c1-3-12-7-13-9-17(29)22-23(20(13)16(28)8-12)25(31)14-5-4-6-18(21(14)26(22)32)34-19-10-15(27)24(30)11(2)33-19/h4-6,9,11-12,15,19,24,29-30H,3,7-8,10,27H2,1-2H3/t11-,12-,15+,19-,24-/m0/s1 |
InChI Key |
GMELFDQPUZSJEE-XHBGPGOOSA-N |
Isomeric SMILES |
CC[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5C[C@H]([C@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5CC(C(C(O5)C)O)N)O |
Synonyms |
brasiliquinone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Brasiliquinone A belongs to the angucycline family, a group of polyketide-derived antibiotics with diverse biological activities. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analogues: Benz[α]anthraquinones
Brasiliquinones D (C28H29NO8) and E (C27H27NO8), co-isolated with this compound from Nocardia sp. XJ31, share the benz[α]anthraquinone core but differ in methylation and hydroxylation patterns. Despite these subtle structural variations, all three compounds exhibit similar anti-BCG activity (MIC = 25 μM) .
Angucycline Antibiotics
Angucyclines are distinguished by their tetracyclic benz[a]anthraquinone backbone, often modified with glycosyl groups or additional rings. Key comparisons include:
Key observations :
- Structural diversity: Unlike glycosylated angucyclines (e.g., landomycins, urdamycins), brasiliquinones lack sugar moieties, which may reduce solubility but enhance membrane permeability .
- Bioactivity: this compound’s anti-BCG activity is comparable to other benz[α]anthraquinones but distinct from glycosylated angucyclines, which often target Gram-positive bacteria via membrane disruption .
- Anticancer specificity: While brasiliquinones act on multidrug-resistant cancer cells, 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (21) exhibits higher potency against melanoma (IC50 = 0.054 mg/mL) .
Tables
Table 1: Bioactivity Comparison of this compound and Selected Angucyclines
| Compound | Activity Against BCG | Activity Against Cancer Cells | Notable Targets |
|---|---|---|---|
| This compound | 25 μM (MIC) | P388/ADR (multidrug-resistant) | Mycobacteria, leukemia cells |
| 8-O-Methyltetrangulol | Not reported | Not reported | Gram-positive bacteria |
| Compound 21 | Not reported | B16 (IC50 = 0.054 mg/mL) | Melanoma cells |
Table 2: Structural Features of Brasiliquinones vs. Glycosylated Angucyclines
| Feature | Brasiliquinones | Landomycins/Urdamycins |
|---|---|---|
| Core structure | Benz[α]anthraquinone | Angucycline with glycosylation |
| Glycosylation | Absent | Present (oligosaccharide chains) |
| Solubility | Moderate | High (due to sugars) |
| Primary targets | Mycobacteria, cancer | Gram-positive bacteria, tumors |
Q & A
Q. How can computational and experimental methods be integrated to predict this compound’s off-target effects and toxicity?
- Methodological Answer : Combine molecular dynamics simulations (e.g., binding free energy calculations) with high-throughput screening (e.g., Tox21 assay panel). Cross-reference results with toxicogenomic databases (e.g., Comparative Toxicogenomics Database). Prioritize in vivo validation for high-risk targets .
Guidance for Data Presentation
- Tables : Include comparative data (e.g., extraction yields under varying solvents, IC50 values across cell lines) with standard deviations and statistical annotations.
- Figures : Use chromatograms overlays for purity assessment or docking poses for SAR studies. Label axes clearly (e.g., "Wavelength (nm)" for UV-Vis spectra).
- Ethical Compliance : For studies involving biological samples, document ethics committee approvals and adherence to guidelines like the Declaration of Helsinki .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
